molecular formula C20H27N3O3S B4203710 ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4203710
M. Wt: 389.5 g/mol
InChI Key: PBDPJZQVQVIBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrimidine ring, a thiomorpholine moiety, and an ethyl ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(4-morpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(4-piperidinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to the presence of the thiomorpholine moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-4-26-19(24)17-16(12-23-7-9-27-10-8-23)21-20(25)22-18(17)15-11-13(2)5-6-14(15)3/h5-6,11,18H,4,7-10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDPJZQVQVIBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CN3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-(1,4-THIAZINAN-4-YLMETHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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